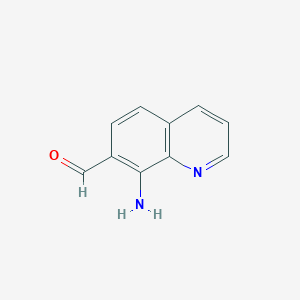

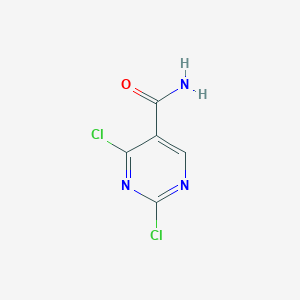

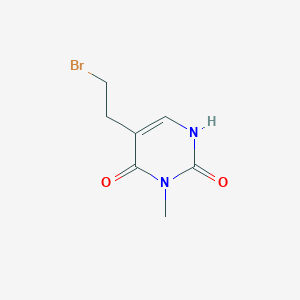

![molecular formula C14H25NO4 B172102 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid CAS No. 199330-75-1](/img/structure/B172102.png)

1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including structures similar to 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid, play a crucial role in biocatalysis and microbial fermentation processes. Their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae are significant due to their impact on cell membrane integrity and internal pH, presenting challenges in biorenewable chemical production. Understanding these interactions helps in designing microbial strains with enhanced tolerance and performance in industrial applications (Jarboe, Royce, & Liu, 2013).

Synthesis of Natural Products

The synthesis of natural products containing eight-membered carbocycles, a feature relevant to compounds with cyclooctane structures, is highlighted for its complexity and the innovative strategies employed in synthetic chemistry. Such compounds exhibit significant medicinal properties, underscoring the importance of developing synthetic methods for these structurally complex molecules (Hu, Li, Han, Min, & Li, 2020).

Carboxylic Acid Bioisosteres in Medicinal Chemistry

Carboxylic acid bioisosteres, which mimic the properties of carboxylic acids without their drawbacks, are crucial in drug design. The development of novel carboxylic acid substitutes that exhibit improved pharmacological profiles is a testament to the innovation required in overcoming challenges faced in modern drug design, offering insights into the versatility of carboxylic acid structures in therapeutic contexts (Horgan & O’ Sullivan, 2021).

Liquid-Liquid Extraction (LLX) of Carboxylic Acids

The removal of carboxylic acids from aqueous streams through LLX is essential for producing bio-based plastics. This review on solvent developments for LLX of carboxylic acids showcases the importance of selecting appropriate solvents, such as ionic liquids, for efficient carboxylic acid recovery, contributing to the sustainability of chemical manufacturing processes (Sprakel & Schuur, 2019).

Biomass-Derived Levulinic Acid for Drug Synthesis

Levulinic acid (LEV), a biomass-derived chemical with carboxyl and carbonyl functional groups, showcases the potential of carboxylic acid derivatives in drug synthesis. Its application in cancer treatment, medical materials, and as a raw material for synthesizing drugs highlights the growing interest in utilizing renewable resources for pharmaceutical development (Zhang, Wang, Liu, Wang, & Xu, 2021).

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-14(11(16)17)9-7-5-4-6-8-10-14/h4-10H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWWOQXTYXFBKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363688 |

Source

|

| Record name | 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

199330-75-1 |

Source

|

| Record name | 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

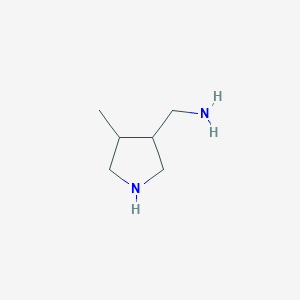

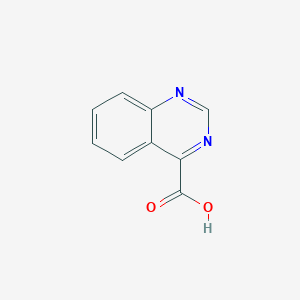

![N-Cbz-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B172023.png)

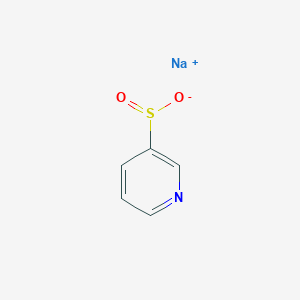

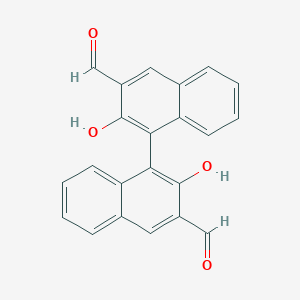

![1-Benzhydryl-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B172027.png)

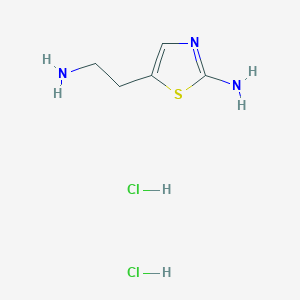

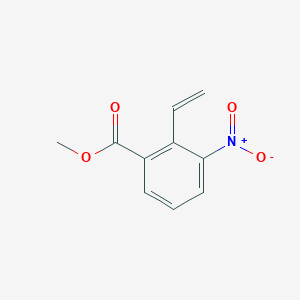

![4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B172067.png)